

1-(Methoxymethyl)-1H-imidazole basic properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-(Methoxymethyl)-1H-imidazole

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An In-Depth Technical Guide to the Physicochemical and Reactive Properties of **1-(Methoxymethyl)-1H-imidazole**

Authored by a Senior Application Scientist

Foreword: This guide is intended for researchers, medicinal chemists, and process development scientists who utilize heterocyclic chemistry in the design and synthesis of complex molecular architectures. **1-(Methoxymethyl)-1H-imidazole**, commonly known as MOM-imidazole, is a pivotal reagent and building block. Its unique properties as a protected imidazole and a versatile synthetic intermediate warrant a detailed examination beyond a cursory overview. Herein, we dissect its core properties, offering not just protocols but the underlying chemical principles that govern its behavior. This document is structured to provide actionable insights, from fundamental characteristics to advanced synthetic applications, ensuring both scientific rigor and practical utility.

Core Physicochemical Profile

1-(Methoxymethyl)-1H-imidazole is a colorless to pale yellow liquid at room temperature. Its primary utility stems from the introduction of the methoxymethyl (MOM) group onto one of the

imidazole nitrogens. This modification serves two critical purposes: it protects the N-H proton from undesired reactions, particularly with strong bases, and it electronically modulates the imidazole ring, profoundly influencing its reactivity.

A summary of its key physical properties is presented below, compiled from leading chemical suppliers and databases.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₈ N ₂ O	PubChem
Molecular Weight	112.13 g/mol	PubChem
Appearance	Colorless to pale yellow liquid	Sigma-Aldrich
Boiling Point	95-98 °C at 13 mmHg	PubChem
Density	1.08 g/cm ³	PubChem
Refractive Index (n ²⁰ /D)	1.486	Sigma-Aldrich
Solubility	Soluble in most organic solvents	General Knowledge

Synthesis and Purification

The most common and efficient synthesis of MOM-imidazole involves the N-alkylation of imidazole with chloromethyl methyl ether (MOM-Cl). This reaction is typically performed in the presence of a base to deprotonate the imidazole N-H, generating the imidazolate anion, which then acts as a nucleophile.

Causality in Synthesis:

- **Choice of Base:** Sodium hydride (NaH) is frequently employed because it is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed. Alternatively, a weaker base like triethylamine (TEA) can be used, but the equilibrium may not favor the product as strongly.

- **Solvent Selection:** Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the sodium imidazolate cation without interfering with the nucleophilic attack, and they are compatible with the strong base used.
- **Temperature Control:** The initial deprotonation is often performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation is then allowed to proceed at room temperature.

Detailed Laboratory Protocol:

- To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous THF (200 mL) under a nitrogen atmosphere at 0 °C, add imidazole (6.8 g, 100 mmol) portion-wise.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
- Cool the resulting suspension back to 0 °C and add chloromethyl methyl ether (8.4 mL, 110 mmol) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Carefully quench the reaction by the slow addition of water (20 mL).
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product is purified by vacuum distillation (95-98 °C at 13 mmHg) to yield **1-(Methoxymethyl)-1H-imidazole** as a clear, colorless oil.

Spectroscopic Characterization

Correctly identifying and assessing the purity of **1-(Methoxymethyl)-1H-imidazole** is critical. The following are typical spectroscopic data.

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 7.55 (s, 1H, N-CH-N) - This is the C2-proton, often appearing as a sharp singlet.
 - δ 7.08 (s, 1H, Imidazole C4/C5-H)
 - δ 6.95 (s, 1H, Imidazole C4/C5-H)
 - δ 5.25 (s, 2H, N-CH₂-O) - The characteristic methylene bridge protons of the MOM group.
 - δ 3.30 (s, 3H, O-CH₃) - The methyl protons of the MOM group.
- ^{13}C NMR (CDCl_3 , 100 MHz):
 - δ 137.5 (C2)
 - δ 129.0 (C4/C5)
 - δ 121.0 (C4/C5)
 - δ 78.5 (N-CH₂-O)
 - δ 56.0 (O-CH₃)
- IR (Neat, cm^{-1}):
 - 3110, 2950 (C-H stretching)
 - 1505, 1470 (C=N, C=C stretching of the imidazole ring)
 - 1100 (C-O-C stretching of the ether linkage)

Reactivity and Mechanistic Insights

The MOM group fundamentally alters the reactivity profile of the imidazole ring in two key ways: protection and directed metallation.

The MOM Group: Protection and Deprotection

The primary role of the MOM group is to act as a stable, yet readily cleavable, protecting group for the imidazole nitrogen. This is essential in multi-step syntheses where the acidic N-H proton could interfere with organometallic reagents or strong bases.

Protection and deprotection cycle of imidazole.

Deprotection Mechanism: The MOM group is labile under acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by elimination of formaldehyde and methanol to regenerate the parent imidazole. This process is typically clean and high-yielding. Common reagents for deprotection include hydrochloric acid in methanol or trifluoroacetic acid (TFA) in dichloromethane.

Directed ortho-Metallation (DoM): The Power of C2-Lithiation

Perhaps the most powerful application of MOM-imidazole is its ability to undergo highly regioselective deprotonation at the C2 position. The electron-withdrawing nature of the imidazole nitrogens makes the C2 proton the most acidic proton on the ring. The MOM group, while being a protecting group, does not sterically hinder this position and allows for efficient abstraction by a strong base.

Causality of C2-Acidity: The acidity of the C2-proton ($pK_a \approx 36$ in THF) is significantly enhanced compared to a typical aromatic C-H bond. This is due to the inductive electron withdrawal by the two adjacent nitrogen atoms and the ability of the resulting carbanion to be stabilized by the nitrogen lone pairs. Strong, non-nucleophilic bases like *n*-butyllithium (*n*-BuLi) or lithium diisopropylamide (LDA) are required for complete deprotonation, typically at low temperatures ($-78\text{ }^\circ\text{C}$) to prevent side reactions.

The resulting 2-lithio-1-(methoxymethyl)-1H-imidazole is a potent nucleophile that can react with a wide array of electrophiles.

Workflow for C2-Functionalization

Workflow for C2-functionalization of MOM-imidazole.

Protocol for C2-Iodination:

- Dissolve **1-(Methoxymethyl)-1H-imidazole** (1.12 g, 10 mmol) in anhydrous THF (50 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise over 10 minutes.
- Stir the resulting pale yellow solution at -78 °C for 30 minutes.
- Add a solution of iodine (2.79 g, 11 mmol) in anhydrous THF (10 mL) dropwise.
- Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature.
- Quench the reaction with a saturated aqueous solution of sodium thiosulfate (20 mL).
- Extract the product with ethyl acetate (3 x 30 mL), dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude material by column chromatography on silica gel to afford **2-iodo-1-(methoxymethyl)-1H-imidazole**.

Applications in Medicinal Chemistry

The C2-functionalized imidazoles derived from MOM-imidazole are common scaffolds in pharmaceuticals. The imidazole ring is a bioisostere for other functional groups and can participate in hydrogen bonding and metal coordination within enzyme active sites. For example, the anti-hypertensive drug Losartan contains a substituted imidazole ring, and synthetic strategies towards its analogs often involve the C2-functionalization of a protected imidazole core.

Safety and Handling

1-(Methoxymethyl)-1H-imidazole is considered a hazardous substance.

- Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation. It is combustible.

- Handling: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

1-(Methoxymethyl)-1H-imidazole is a reagent of significant strategic importance in modern organic synthesis. Its utility extends beyond simple N-H protection, offering a reliable and highly regioselective pathway for the functionalization of the C2 position. A thorough understanding of its synthesis, reactivity, and handling is indispensable for any chemist aiming to construct complex imidazole-containing molecules. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this versatile building block in research and development.

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- To cite this document: BenchChem. [1-(Methoxymethyl)-1H-imidazole basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584621/docs#1-methoxymethyl-1h-imidazole-basic-properties>]

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Email: info@benchchem.com

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